8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
8-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE is a complex heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heteroatoms, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 8-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with commercially available phenylic precursors, followed by a series of reactions including condensation, cyclization, and functional group modifications . Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic rings and heteroatoms in its structure allow it to form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinazolines and related heterocycles. Compared to these, 8-(3,4-DIMETHOXYPHENYL)-2-(METHOXYMETHYL)-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE stands out due to its unique substitution pattern and the presence of methoxy groups, which can influence its reactivity and biological activity. Other similar compounds include:
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H25N3O4/c1-31-15-20-25(16-7-5-4-6-8-16)26-27-14-19-21(29(26)28-20)11-18(12-22(19)30)17-9-10-23(32-2)24(13-17)33-3/h4-10,13-14,18H,11-12,15H2,1-3H3 |
InChI Key |
VWJYAWFRKXCQJM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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